1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized processes that ensure high yield and purity. These processes often utilize advanced difluoromethylation reagents and catalysts to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides.
Difluoromethyl phenyl sulfide: Known for its lipophilic properties and applications in medicinal chemistry.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design and agrochemical development .
Properties
IUPAC Name |
2-(difluoromethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-3(1-2-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJVTGMNWBTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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